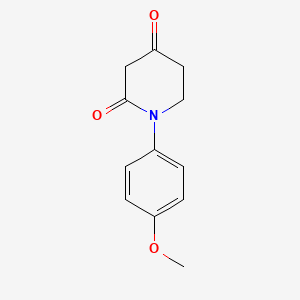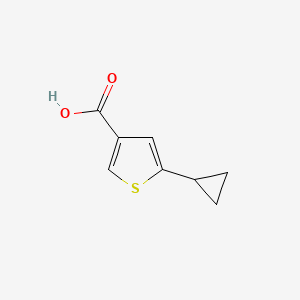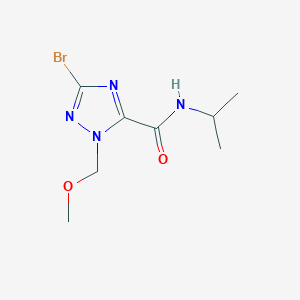
3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
Descripción general
Descripción
3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, also known as BIMT, is an organic compound that is used as a reagent in organic synthesis. BIMT is a versatile reagent that can be used in a variety of synthetic reactions, including aldol condensation, Michael addition, and Knoevenagel condensation. BIMT is also used in the synthesis of heterocyclic compounds, such as quinolines, pyrrolidines, and pyrazoles. BIMT has been extensively studied for its potential applications in medicinal chemistry, including as an inhibitor of enzymes and as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The study of Amicarbazone reveals insights into the crystal structure and molecular interactions of triazole derivatives. The asymmetric unit of the compound is comprised of three independent molecules, where the triazole ring and carboxamide group are nearly coplanar, emphasizing intramolecular hydrogen bonding. This structure supports the formation of infinite chains through N—H⋯O and N—H⋯N hydrogen bonds in the crystal packing, which could have implications for the design of materials with specific molecular arrangements (Kaur et al., 2013).
Antibacterial Activity
Research into 3-(5-Methylisoxazol-3-yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine Derivatives demonstrates the antibacterial potential of triazole derivatives. The study synthesized various compounds and evaluated their antibacterial activities, providing a foundation for the development of new antimicrobial agents (Hui et al., 2010).
Chemical Synthesis and Modification
The synthesis of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols illustrates the chemical versatility of triazole compounds. These reactions, yielding new 3-sulfanyl-1,2,4-triazoles, highlight the potential of triazole derivatives for creating a wide array of chemically modified molecules for various applications, from pharmaceuticals to materials science (Kaldrikyan et al., 2016).
Antiproliferative Activities
The Stereocontrolled Synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and their evaluation for antiproliferative activities against various cancer cell lines underscore the therapeutic relevance of triazole derivatives in oncology. This research provides a template for the development of novel cancer therapeutics (Kiss et al., 2019).
Synthesis of Triazole Quinoline
A study on the Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline demonstrates the synthesis of triazole derivatives fused with quinoline, offering insights into the creation of compounds with potential applications in pharmaceuticals and materials science (Pokhodylo & Obushak, 2019).
Anticancer Evaluation
The Synthesis and Anticancer Evaluation of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives highlights the role of triazole derivatives in cancer research, showcasing their potential as anticancer agents through screening against a panel of 60 cell lines derived from nine cancer types (Bekircan et al., 2008).
Propiedades
IUPAC Name |
5-bromo-2-(methoxymethyl)-N-propan-2-yl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O2/c1-5(2)10-7(14)6-11-8(9)12-13(6)4-15-3/h5H,4H2,1-3H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBFOGQTQQYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NN1COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)
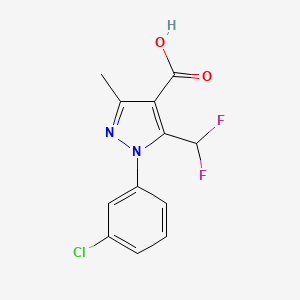
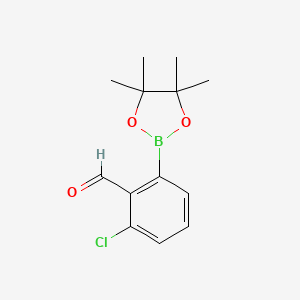


![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione](/img/structure/B1457470.png)

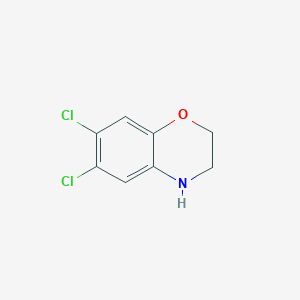
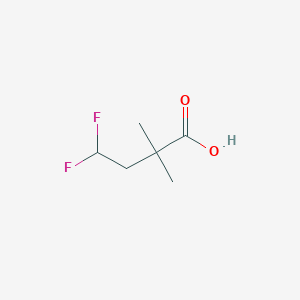
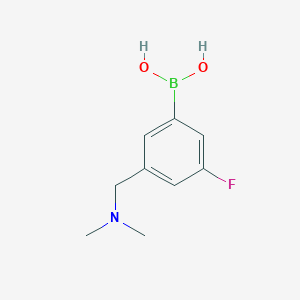
![6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B1457479.png)

